Cas no 107575-60-0 (Ethyl 6-amino-5-methoxyindole-2-carboxylate)
Ethyl 6-amino-5-methoxyindole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 6-amino-5-methoxyindole-2-carboxylate
- 6-amino-5-methoxyindole-2-carboxylic acid ethyl ester
- Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate
- 2-ethoxycarbonyl 5-methoxy 6-aminoindole
- 6-Amino-2-methoxyindole-2-carbonsaeure-ethylester
- 6-amino-5-methoxy-2-ethoxycarbonylindole
- 6-Amino-5-methoxyindol-2-carbonsaeure-ethylester
- 6-AMino-5-Methoxy indole-2-carboxylate
- 6-AMino-5-Methoxy-1H-indole-2-carboxylic Acid Ethyl Ester
- FT-0668146
- AMY36794
- AS-30571
- AKOS015854727
- Ethyl6-amino-5-methoxy-1H-indole-2-carboxylate
- 3-Methyl-4-nitropyridine-2-carboxylicacid
- J-001912
- Ethyl 6-amino-5-methoxy-1Hindole-2-carboxylate
- A895416
- 107575-60-0
- SCHEMBL5260193
- MFCD10039825
- CS-W012909
- DIEUGINJYISDCB-UHFFFAOYSA-N
- DTXSID60450143
- DB-059646
-
- MDL: MFCD10039825
- Inchi: 1S/C12H14N2O3/c1-3-17-12(15)10-4-7-5-11(16-2)8(13)6-9(7)14-10/h4-6,14H,3,13H2,1-2H3
- InChI Key: DIEUGINJYISDCB-UHFFFAOYSA-N
- SMILES: O(C)C1C(=CC2=C(C=1)C=C(C(=O)OCC)N2)N
Computed Properties
- Exact Mass: 234.10000
- Monoisotopic Mass: 234.10044231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 14
- XLogP3: 1.9
- Topological Polar Surface Area: 77.3Ų
Experimental Properties
- Color/Form: solid
- Density: 1.248
- Melting Point: 164-166°C
- Boiling Point: 439.3±40.0 °C at 760 mmHg
- Flash Point: 219.5±27.3 °C
- Refractive Index: 1.641
- Solubility: Soluble in dichloromethane, ethyl acetate and methanol.
- PSA: 77.34000
- LogP: 2.51660
- Solubility: Not determined
Ethyl 6-amino-5-methoxyindole-2-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazard Category Code: R33: risk of cumulative effect. R36/37/38: irritating to eyes, respiratory tract and skin.
- Safety Instruction: S26
- Risk Phrases:R33
- Safety Term:S26-37
- Storage Condition:Store at 4°C,-4At ℃Store…Better
Ethyl 6-amino-5-methoxyindole-2-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 6-amino-5-methoxyindole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199009605-1g |
Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate |
107575-60-0 | 95% | 1g |
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| Alichem | A199009605-5g |
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¥388.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E135525-250mg |
Ethyl 6-amino-5-methoxyindole-2-carboxylate |
107575-60-0 | 95% | 250mg |
¥121.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E135525-5g |
ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate |
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¥3,929.00 | 2021-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030010-1g |
Ethyl 6-amino-5-methoxyindole-2-carboxylate |
107575-60-0 | 95% | 1g |
¥374 | 2023-09-11 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030010-250mg |
Ethyl 6-amino-5-methoxyindole-2-carboxylate |
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¥105 | 2023-09-11 | |
| TRC | E898810-10mg |
Ethyl 6-Amino-5-methoxyindole-2-carboxylate |
107575-60-0 | 10mg |
$178.00 | 2023-05-18 | ||
| TRC | E898810-100mg |
Ethyl 6-Amino-5-methoxyindole-2-carboxylate |
107575-60-0 | 100mg |
$1418.00 | 2023-05-18 | ||
| Chemenu | CM147779-5g |
Ethyl 6-amino-5-methoxyindole-2-carboxylate |
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$361 | 2021-08-05 |
Ethyl 6-amino-5-methoxyindole-2-carboxylate Suppliers
Ethyl 6-amino-5-methoxyindole-2-carboxylate Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Additional information on Ethyl 6-amino-5-methoxyindole-2-carboxylate
Comprehensive Overview of Ethyl 6-amino-5-methoxyindole-2-carboxylate (CAS No. 107575-60-0)
Ethyl 6-amino-5-methoxyindole-2-carboxylate (CAS No. 107575-60-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This indole derivative is characterized by its unique structural features, including an ethyl ester group at the 2-position and amino and methoxy substituents at the 6- and 5-positions, respectively. The compound's molecular formula is C12H14N2O3, and it is widely utilized as a key intermediate in the synthesis of more complex molecules, particularly in the development of bioactive compounds and drug candidates.
In recent years, the demand for Ethyl 6-amino-5-methoxyindole-2-carboxylate has surged due to its relevance in cutting-edge research areas such as cancer therapeutics, neurodegenerative disease studies, and antiviral drug development. Researchers are particularly interested in its potential to modulate enzymatic activity and interact with biological targets, making it a valuable tool in medicinal chemistry. The compound's versatility is further highlighted by its applications in high-throughput screening and structure-activity relationship (SAR) studies, where it serves as a scaffold for designing novel therapeutic agents.
The synthesis of Ethyl 6-amino-5-methoxyindole-2-carboxylate typically involves multi-step organic reactions, including Fischer indole synthesis or palladium-catalyzed coupling methods. Its purity and stability are critical for research applications, and advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are employed to ensure quality control. The compound's solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol facilitates its use in various experimental setups.
From an industrial perspective, Ethyl 6-amino-5-methoxyindole-2-carboxylate is often sourced from specialized chemical suppliers who adhere to stringent regulatory standards. Its CAS No. 107575-60-0 serves as a unique identifier in global chemical databases, ensuring traceability and compliance with international safety guidelines. The compound's shelf life and storage conditions (typically at 2-8°C in a dry environment) are also key considerations for laboratories and manufacturers.
Emerging trends in green chemistry and sustainable synthesis have prompted researchers to explore eco-friendly methods for producing Ethyl 6-amino-5-methoxyindole-2-carboxylate. Innovations such as catalytic asymmetric synthesis and microwave-assisted reactions are being investigated to reduce waste and improve efficiency. These advancements align with the broader scientific community's focus on minimizing environmental impact while maintaining high yields and purity.
In the context of drug discovery, Ethyl 6-amino-5-methoxyindole-2-carboxylate has been studied for its potential role in inhibiting specific enzymes or receptors implicated in disease pathways. For example, its indole core is structurally similar to naturally occurring alkaloids, which often exhibit pharmacological activity. This similarity has led to its inclusion in libraries of compounds screened for antitumor, anti-inflammatory, and antimicrobial properties.
The compound's relevance extends to academic research, where it is frequently cited in peer-reviewed journals and patents. Its applications span disciplines such as organic chemistry, biochemistry, and molecular biology, reflecting its interdisciplinary importance. As the scientific community continues to uncover new insights into indole derivatives, Ethyl 6-amino-5-methoxyindole-2-carboxylate remains a focal point for innovation and discovery.
For researchers seeking detailed protocols or safety data, reputable sources such as PubChem, Reaxys, and SciFinder provide comprehensive information on CAS No. 107575-60-0. Additionally, collaborations between academic institutions and chemical manufacturers have facilitated the development of customized derivatives tailored to specific research needs, further expanding the compound's utility.
In summary, Ethyl 6-amino-5-methoxyindole-2-carboxylate (CAS No. 107575-60-0) is a pivotal compound in modern scientific research, with applications ranging from drug development to material science. Its structural complexity and functional diversity make it an indispensable tool for advancing knowledge in multiple fields. As research methodologies evolve, this compound is poised to play an even greater role in addressing some of the most pressing challenges in science and medicine.
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